molecular formula C22H25N3O2 B2478181 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2415630-69-0

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone

货号 B2478181
CAS 编号: 2415630-69-0
分子量: 363.461
InChI 键: NUTCUEDFDMREJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is specifically designed to target the T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs.

作用机制

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone selectively targets the T790M mutation, which is a secondary mutation that develops in approximately 50% of NSCLC patients who initially respond to first-generation EGFR TKIs. The T790M mutation prevents the binding of first-generation EGFR TKIs to the EGFR receptor and results in resistance to therapy. 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone irreversibly binds to the EGFR receptor, inhibiting its tyrosine kinase activity and leading to cell death in T790M-positive NSCLC cells.
Biochemical and Physiological Effects
2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been shown to have a favorable safety profile in clinical studies, with the most common adverse events being diarrhea, rash, and nausea. 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has also been shown to have a higher selectivity for the T790M mutation than first-generation EGFR TKIs, resulting in fewer off-target effects. In terms of efficacy, 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has demonstrated a high response rate in T790M-positive NSCLC patients, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

实验室实验的优点和局限性

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has several advantages for lab experiments, including its high selectivity for the T790M mutation and its irreversible binding to the EGFR receptor. However, 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone also has limitations, such as the need for T790M-positive NSCLC cells for testing and the potential for resistance development to 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone over time.

未来方向

There are several future directions for the development of 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone and other third-generation EGFR TKIs. One direction is the investigation of combination therapies with 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone and other targeted therapies or immune checkpoint inhibitors to enhance its efficacy. Another direction is the development of biomarkers to predict response to 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone and other third-generation EGFR TKIs. Additionally, the development of next-generation EGFR TKIs that can target other resistance mechanisms, such as the C797S mutation, is an area of active research.

合成方法

The synthesis of 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with methoxyphenylacetic acid to form an amide intermediate. The amide intermediate is then reacted with 2-propan-2-ylbenzimidazole to form a key intermediate, which is further reacted with azetidine-1-carboxylic acid to form 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone. The final product is obtained through purification and crystallization.

科学研究应用

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been extensively studied in preclinical and clinical studies for its efficacy and safety in the treatment of NSCLC. In a phase I study, 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone demonstrated a response rate of 51% in patients with T790M-positive advanced NSCLC. In a phase II study, 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone showed a response rate of 61% in patients with T790M-positive NSCLC who had progressed on prior EGFR TKI therapy. 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has also been studied in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy.

属性

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)22-23-19-9-4-5-10-20(19)25(22)17-13-24(14-17)21(26)12-16-7-6-8-18(11-16)27-3/h4-11,15,17H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTCUEDFDMREJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。